1-Benzyl-3-(4-methoxyphenyl)thiourea
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Overview
Description
1-Benzyl-3-(4-methoxyphenyl)thiourea is an organic compound with the molecular formula C15H16N2OS and a molecular weight of 272.37 g/mol It is a thiourea derivative, characterized by the presence of a benzyl group and a methoxyphenyl group attached to the thiourea moiety
Preparation Methods
The synthesis of 1-Benzyl-3-(4-methoxyphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 4-methoxyaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-Benzyl-3-(4-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-Benzyl-3-phenylthiourea
- 1-Benzyl-3-(4-trifluoromethylphenyl)thiourea
- 1-Benzyl-3-(2-methylbenzoyl)thiourea
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of the methoxy group in this compound, for example, may enhance its solubility and influence its interaction with biological targets .
Properties
Molecular Formula |
C15H16N2OS |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-benzyl-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H16N2OS/c1-18-14-9-7-13(8-10-14)17-15(19)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,17,19) |
InChI Key |
PZTRIGMEPIXZJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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